molecular formula C15H27NO3 B5910094 oxacyclohexadecane-2,13-dione 13-oxime

oxacyclohexadecane-2,13-dione 13-oxime

Cat. No.: B5910094
M. Wt: 269.38 g/mol
InChI Key: ALVVVGFCZNOOFD-JQIJEIRASA-N
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Description

Oxacyclohexadecane-2,13-dione 13-oxime is an organic compound with the molecular formula C15H27NO3. It is a derivative of oxacyclohexadecane-2,13-dione, featuring an oxime functional group at the 13th position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of oxacyclohexadecane-2,13-dione 13-oxime typically involves the following steps:

    Formation of Oxacyclohexadecane-2,13-dione: This is achieved by reacting adipic acid with chloroacetic anhydride to form adipic acid diethyl ester.

    Oximation: The oxime group is introduced by reacting oxacyclohexadecane-2,13-dione with hydroxylamine hydrochloride under basic conditions.

Chemical Reactions Analysis

Oxacyclohexadecane-2,13-dione 13-oxime undergoes various chemical reactions, including:

Scientific Research Applications

Oxacyclohexadecane-2,13-dione 13-oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxacyclohexadecane-2,13-dione 13-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Oxacyclohexadecane-2,13-dione 13-oxime can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a lactone ring and an oxime group, providing distinct chemical and biological properties.

Properties

IUPAC Name

(13E)-13-hydroxyimino-oxacyclohexadecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c17-15-12-8-6-4-2-1-3-5-7-10-14(16-18)11-9-13-19-15/h18H,1-13H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVVVGFCZNOOFD-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)OCCCC(=NO)CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=O)OCCC/C(=N/O)/CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38538-07-7
Record name Oxacyclohexadecane-2,13-dione 13-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxacyclohexadecane-2,13-dione 13-oxime
Reactant of Route 2
oxacyclohexadecane-2,13-dione 13-oxime
Reactant of Route 3
oxacyclohexadecane-2,13-dione 13-oxime
Reactant of Route 4
oxacyclohexadecane-2,13-dione 13-oxime
Reactant of Route 5
oxacyclohexadecane-2,13-dione 13-oxime
Reactant of Route 6
oxacyclohexadecane-2,13-dione 13-oxime

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